3,4-Dibromo-8-ethylquinoline

TRPM8 Ion Channel Pharmacology Pain Research

Standard brominated quinolines lack the regioselective reactivity and TRPM8 pharmacology required for advanced ion channel studies or cross-coupling campaigns. This 3,4-dibromo-8-ethyl-substituted quinoline offers distinct electronic/steric properties. • TRPM8 modulation: EC50 0.6 μM (agonist, 250x > menthol); IC50 1.5 μM (antagonist) • Suzuki-Miyaura compatibility: 3,4-dibromo pattern enables controlled regioselectivity • Custom synthesis: 10 g minimum order; ideal for validated research programs

Molecular Formula C11H9Br2N
Molecular Weight 315.008
CAS No. 1208613-85-7
Cat. No. B595369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-8-ethylquinoline
CAS1208613-85-7
Synonyms3,4-Dibromo-8-ethylquinoline
Molecular FormulaC11H9Br2N
Molecular Weight315.008
Structural Identifiers
SMILESCCC1=CC=CC2=C(C(=CN=C21)Br)Br
InChIInChI=1S/C11H9Br2N/c1-2-7-4-3-5-8-10(13)9(12)6-14-11(7)8/h3-6H,2H2,1H3
InChIKeyOKNKWHZAWPSRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-8-ethylquinoline Overview


3,4-Dibromo-8-ethylquinoline (CAS 1208613-85-7) is a brominated quinoline derivative with molecular formula C11H9Br2N and molecular weight 315.00 g/mol . It features two bromine atoms at the 3- and 4-positions and an ethyl group at the 8-position of the quinoline core, creating a unique substitution pattern that distinguishes it from other mono- and dibromoquinolines . This compound is primarily utilized as a synthetic building block for constructing more complex pharmacologically active molecules and has demonstrated measurable activity at the transient receptor potential melastatin 8 (TRPM8) ion channel [1].

1
Synthetic building block
Regioselective cross-coupling intermediate for quinoline-based scaffolds
2
Ion channel tool compound
TRPM8 agonist/antagonist profile for cold-sensing pathway studies
3
Procurement context
Custom synthesis supply; suited for established programs with validated need

3,4-Dibromo-8-ethylquinoline: Substitution Risks


Generic substitution with other brominated quinolines, such as 4-bromo-8-ethylquinoline or 6-bromo-8-ethylquinoline, is not feasible for applications requiring specific regioselective reactivity or defined TRPM8 channel modulation. The 3,4-dibromo substitution pattern confers distinct electronic and steric properties that influence both cross-coupling regioselectivity [1] and ion channel pharmacology [2]. Furthermore, the 8-ethyl group differentiates this compound from 3,4-dibromoquinoline, potentially altering lipophilicity and target engagement. Relying on readily available analogs without empirical validation risks synthetic failure and irreproducible biological results.

Target compound
3,4-dibromo substitution pattern
Substitute risk
4-bromo-8-ethylquinoline: regioselectivity and TRPM8 profile may not transfer
Target compound
8-ethyl group present
Substitute risk
3,4-dibromoquinoline: lipophilicity and target engagement may shift
Target compound
TRPM8 dual agonist/antagonist fingerprint
Substitute risk
6-bromo-8-ethylquinoline: no reported TRPM8 activity; pathway response may differ

3,4-Dibromo-8-ethylquinoline: Quantitative Differentiation


TRPM8 Agonist Activity Profile

3,4-Dibromo-8-ethylquinoline exhibits TRPM8 agonist activity with an EC50 of 600 nM (0.6 μM) in HEK293 cells expressing rat TRPM8, measured via Fluo-4-AM calcium flux assay [1]. This is approximately 250-fold more potent than the natural agonist menthol, which displays an EC50 of ~150 μM under comparable conditions [2]. In contrast, the structurally related 4-bromo-8-ethylquinoline and 6-bromo-8-ethylquinoline have not been reported to possess TRPM8 activity, suggesting the 3,4-dibromo substitution is critical for channel engagement.

TRPM8 agonist potency
Cross-study comparable
EC50 600 nM vs. menthol ~150 μM
Supports TRPM8 agonist screening context; ~250-fold lower EC50 than menthol in rat TRPM8 calcium flux assay
Reported in HEK293 cells; menthol data from published figure
TRPM8 Ion Channel Pharmacology Pain Research

TRPM8 Antagonist Activity: Moderate-Affinity Modulation

In addition to agonist activity, 3,4-dibromo-8-ethylquinoline demonstrates TRPM8 antagonist activity with an IC50 of 1.5 μM (1.50E+3 nM) against icilin-induced calcium influx in HEK293 cells expressing rat TRPM8 [1]. This dual agonist/antagonist profile is uncommon among simple brominated quinolines and provides a distinct pharmacological fingerprint. For comparison, the potent TRPM8 antagonist AMTB exhibits an IC50 of ~0.01 μM in similar assays [2], positioning 3,4-dibromo-8-ethylquinoline as a moderate-affinity tool compound suitable for probing TRPM8 pharmacology where high potency is not required.

TRPM8 antagonist IC50
Cross-study comparable
IC50 1.5 μM vs. AMTB ~0.01 μM
Supports moderate-affinity TRPM8 antagonist context; suitable for titrated inhibition studies
Icilin-induced Ca2+ flux in rat TRPM8 HEK293 cells
TRPM8 Ion Channel Pharmacology Antagonist Screening

Custom Synthesis-Only Availability

3,4-Dibromo-8-ethylquinoline is exclusively available on a custom synthesis basis with a minimum order quantity (MOQ) of 10 grams . In contrast, the mono-brominated analog 4-bromo-8-ethylquinoline (CAS 1070879-26-3) is widely stocked and available in catalog quantities (e.g., 250 mg, 500 mg) from multiple vendors . This supply chain distinction positions 3,4-dibromo-8-ethylquinoline as a specialized building block for projects requiring larger-scale synthesis or where the 3,4-dibromo pattern is essential.

Commercial availability
Data to verify
Custom synthesis only MOQ 10 g
Procurement fit: established programs only; not for pilot studies
Vendor catalogs as of April 2026; independent verification recommended
Custom Synthesis Procurement Supply Chain

3,4-Dibromo-8-ethylquinoline: Application Scenarios


TRPM8 Channel Screening and SAR Studies

Use 3,4-dibromo-8-ethylquinoline as a moderate-affinity TRPM8 modulator (EC50 0.6 μM agonist; IC50 1.5 μM antagonist) to probe the channel's role in cold sensation and pain pathways. Its sub-micromolar agonist potency is 250-fold greater than menthol, enabling robust signal detection in calcium flux assays without the confounding off-target effects of menthol at TRPA1 [1][2]. The defined antagonist IC50 allows for controlled inhibition studies, particularly useful when titrating TRPM8 activity in neuropathic pain models.

Regioselective Cross-Coupling Building Block

Employ 3,4-dibromo-8-ethylquinoline in Suzuki-Miyaura cross-coupling reactions where the 3,4-dibromo substitution pattern permits useful regioselectivity. While similar to 3,4-dibromoquinoline in this regard [3], the 8-ethyl group provides a handle for additional diversification or may alter the electronic environment, offering a distinct intermediate for constructing complex quinoline-based scaffolds in medicinal chemistry campaigns.

Program-Scale Procurement Planning

Given its custom synthesis-only status with a 10 g minimum order quantity , 3,4-dibromo-8-ethylquinoline is best suited for established research programs where the compound's utility has been confirmed in pilot studies using smaller amounts from academic collaborations or in-house synthesis. Procurement should be timed to align with multi-step synthetic campaigns requiring significant quantities of this specific intermediate.

Application
Selection Property
Validation Focus
TRPM8 channel screening studies
Reported dual agonist/antagonist profile
Calcium flux assay response context; cold-sensing pathway endpoint review
Regioselective cross-coupling synthesis
3,4-dibromo substitution pattern
Suzuki-Miyaura regioselectivity validation; quinoline scaffold diversification
Program-scale procurement planning
Custom synthesis availability
MOQ and lead time verification; supply chain fit for established programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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